Specific Scientific Field: Environmental toxicology investigates the impact of chemical pollutants on ecosystems, organisms, and human health.
Experimental Procedures: Researchers study the toxic effects of 4-CDF by exposing organisms (such as fish, mammals, or plants) to varying concentrations of the compound. Key steps include:
Exposure Setup: Organisms are exposed to 4-CDF through water, soil, or air.
Dose-Response Assessment: Researchers determine the concentration-response relationship by measuring endpoints like mortality, growth inhibition, or reproductive effects.
Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify 4-CDF levels in environmental samples.
Results and Outcomes: Studies reveal that 4-CDF is toxic to aquatic organisms, affecting their growth, reproduction, and immune systems. Quantitative data show dose-dependent effects, with higher concentrations leading to more severe impacts .
Specific Scientific Field: AhR research focuses on understanding the role of the aryl hydrocarbon receptor in cellular responses to environmental pollutants.
Summary: AhR is a ligand-activated transcriptional activator. 4-CDF binds to the XRE promoter region of genes it activates . Investigating this interaction sheds light on AhR-mediated toxicity pathways.
Experimental Procedures:Cell Culture Studies: Researchers expose cells to 4-CDF and analyze gene expression changes.
AhR Activation Assays: Luciferase reporter assays assess AhR activation by 4-CDF.
Animal Models: In vivo studies use knockout mice lacking AhR to explore its role in 4-CDF toxicity.
Results and Outcomes: Activation of AhR by 4-CDF leads to altered gene expression, affecting detoxification enzymes and immune responses. Quantitative measurements reveal dose-dependent AhR activation .
4-Chlorodibenzofuran is a chlorinated derivative of dibenzofuran, characterized by the presence of a chlorine atom attached to one of its aromatic rings. Its chemical formula is , and it belongs to the broader class of chlorinated dibenzofurans, which are known to contain one to eight chlorine atoms on the dibenzofuran structure. Chlorinated dibenzofurans are typically solid crystalline substances that can adsorb to particulate materials and are primarily produced as by-products in various industrial processes, particularly those involving combustion or chemical manufacturing .
4-ClDBF is likely to share similar hazardous properties with other chlorinated dibenzofurans. These chemicals are known to be:
Research indicates that 4-Chlorodibenzofuran possesses mutagenic properties, similar to other compounds in the chlorinated dibenzofuran family. Its biological activity is often assessed through its interaction with the aryl hydrocarbon receptor, which mediates toxic responses in organisms exposed to dioxin-like compounds. Studies have shown that exposure to chlorinated dibenzofurans can lead to various toxicological effects, including endocrine disruption and carcinogenicity .
The synthesis of 4-Chlorodibenzofuran can be achieved through several methods:
Currently, there are no significant industrial applications for 4-Chlorodibenzofuran due to its classification as a hazardous substance with potential health risks. Its primary relevance lies within research contexts, particularly in studies focused on environmental toxicology and the assessment of persistent organic pollutants .
Interaction studies concerning 4-Chlorodibenzofuran have primarily focused on its binding affinity to the aryl hydrocarbon receptor. These studies reveal that it can induce similar toxic effects as other dioxin-like compounds by modulating gene expression related to xenobiotic metabolism and stress response pathways . Furthermore, research indicates that its metabolites may exhibit different biological activities compared to the parent compound, necessitating further investigation into their ecological and health impacts.
Several compounds share structural similarities with 4-Chlorodibenzofuran. Below is a comparison highlighting their unique features:
| Compound Name | Chlorine Atoms | Toxicity Level | Unique Features |
|---|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran | 4 | High | Known for its potent dioxin-like toxicity |
| 1,2,3,4-Tetrachlorodibenzofuran | 4 | Moderate | Found in industrial effluents |
| Octachlorodibenzofuran | 8 | Very High | Highly persistent and bioaccumulative |
| Pentachlorodibenzofuran | 5 | Moderate | Commonly studied for its environmental impact |
| Heptachlorodibenzofuran | 7 | High | Associated with neurotoxic effects |
While all these compounds belong to the chlorinated dibenzofurans family and share similar structural characteristics, their toxicity levels and environmental persistence vary significantly. This variability underscores the need for careful assessment of each compound's ecological impact.
4-Chlorodibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring, with a chlorine atom substituted at the 4-position [1] [2]. The molecular formula is C₁₂H₇ClO with a molecular weight of 202.63 grams per mole [1]. The compound belongs to the family of chlorinated dibenzofurans, which comprises 135 individual compounds with varying numbers of chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule [1] [37].
The structural configuration can be described by its IUPAC name: 4-chlorodibenzofuran, with the Chemical Abstracts Service registry number 74992-96-4 [1] [2]. The simplified molecular-input line-entry system representation is C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl, indicating the specific positioning of the chlorine substituent on the dibenzofuran framework [1]. The International Chemical Identifier string InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H provides a complete structural description [1] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₇ClO | PubChem [1] |
| Molecular Weight | 202.63 g/mol | PubChem 2.2 [1] |
| CAS Registry Number | 74992-96-4 | Chemical Abstracts Service [1] |
| IUPAC Name | 4-chlorodibenzofuran | Lexichem TK 2.7.0 [1] |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl | OEChem 2.3.0 [1] |
| InChI Key | RHRYBWFAHXCUCR-UHFFFAOYSA-N | InChI 1.0.6 [1] |
The compound exhibits a planar structure characteristic of aromatic polycyclic systems, with the chlorine atom contributing to the electron-withdrawing properties of the molecule [1]. The heavy atom count is 14, with one hydrogen bond acceptor (the oxygen atom in the furan ring) and zero hydrogen bond donors [1]. The topological polar surface area measures 13.1 square angstroms, indicating relatively low polarity [1].
Specific experimental data for the melting and boiling points of 4-chlorodibenzofuran are not readily available in the current literature [24]. However, general trends observed for chlorinated dibenzofurans indicate that melting points typically increase with the degree of chlorination [24]. For related tetrachlorinated dibenzofurans, melting points have been reported in the range of 177-234°C, suggesting that monochlorinated derivatives like 4-chlorodibenzofuran would have lower melting points [24]. The parent compound dibenzofuran has a melting point of 81-85°C and a boiling point of 285°C [19].
No specific vapor pressure data for 4-chlorodibenzofuran has been identified in the available literature [24]. The general trend for chlorinated dibenzofurans shows that vapor pressures decrease as the number of chlorine substituents increases [24]. The parent dibenzofuran has a vapor pressure of 0.0175 millimeters of mercury at 25°C [17]. For highly chlorinated dibenzofurans such as 2,3,7,8-tetrachlorodibenzofuran, vapor pressures are significantly lower, in the range of 10⁻⁶ to 10⁻⁷ torr at 25°C [14].
Specific water solubility data for 4-chlorodibenzofuran is not available in the current scientific literature [24]. Chlorinated dibenzofurans are generally characterized by extremely low water solubilities that decrease with increasing chlorination [24]. The parent dibenzofuran is described as insoluble in water [19]. For comparison, 2,3,7,8-tetrachlorodibenzofuran has a water solubility of 6.92×10⁻⁴ milligrams per liter at 26°C [20]. These hydrophobic compounds are generally soluble in nonpolar organic solvents [24].
Direct experimental measurements of the octanol-water partition coefficient for 4-chlorodibenzofuran are not available in the literature [24]. The computed XLogP3 value is 4.7, indicating high lipophilicity [1]. This value is consistent with the general trend observed for chlorinated aromatic compounds, where the partition coefficient increases with the degree of chlorination [27] [28]. For related polychlorinated dibenzofurans, log octanol-water partition coefficient values typically range from 5.45 to over 10, depending on the number and position of chlorine substituents [27].
4-Chlorodibenzofuran exhibits chemical reactivity characteristic of both aromatic halides and dibenzofuran derivatives [36] [38]. The compound is relatively stable under normal conditions due to the aromatic nature of the dibenzofuran core structure [36] [24]. The presence of the chlorine substituent influences the reactivity patterns through its electron-withdrawing effect [36].
The compound can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing chlorine atom reduces the reactivity compared to the unsubstituted dibenzofuran [35] [36]. Typical electrophilic substitution reactions include nitration and sulfonation, which would preferentially occur at positions 5 or 6 of the benzofuran ring system [35]. The chlorine substituent can potentially be displaced through nucleophilic aromatic substitution under appropriate conditions with strong nucleophiles [35].
Chlorinated dibenzofurans are thermally stable compounds that start to decompose at temperatures above 700°C [24] [39]. The compounds are relatively stable towards acid and alkali attack under normal conditions [24]. Environmental degradation of 4-chlorodibenzofuran can occur through biodegradation by specialized microorganisms such as Sphingomonas species, which can attack the unsubstituted aromatic ring via dioxygenation reactions [38] [49].
Specific ultraviolet-visible spectroscopic data for 4-chlorodibenzofuran is limited in the available literature [41]. Dibenzofuran derivatives typically exhibit absorption bands in the ultraviolet region due to aromatic π-π* electronic transitions [41]. The parent dibenzofuran compound shows characteristic absorption maxima in the range of 250-300 nanometers [23]. The presence of the chlorine substituent would be expected to cause slight shifts in the absorption wavelengths due to its electron-withdrawing nature, potentially leading to bathochromic shifts compared to the unsubstituted compound [41].
Mass spectrometric analysis of 4-chlorodibenzofuran shows a molecular ion peak at mass-to-charge ratio 202, corresponding to the molecular formula C₁₂H₇ClO⁺ [1] [43]. The compound exhibits a characteristic chlorine isotope pattern, with the M+2 peak appearing at approximately 33% of the molecular ion intensity due to the presence of the ³⁷Cl isotope [42] [43]. Fragmentation patterns typically include the loss of chlorine radical (Cl- ) and other characteristic fragments associated with chlorinated aromatic compounds [42].
Tandem mass spectrometry studies of related polychlorinated dibenzofurans have shown fragmentation channels corresponding to losses of chlorine atoms, carbonyl chloride radicals, and multiple carbonyl chloride units [42]. The mass spectrometric behavior follows patterns similar to other halogenated aromatic compounds, with the stability of the aromatic system influencing the fragmentation pathways [42] [43].
Specific nuclear magnetic resonance spectroscopic data for 4-chlorodibenzofuran is not extensively documented in the current literature [46] [49]. Based on the structural characteristics of related dibenzofuran derivatives, the aromatic protons would be expected to resonate in the range of 7.0-8.5 parts per million in proton nuclear magnetic resonance spectroscopy [44] [45]. The presence of the chlorine substituent would cause deshielding of nearby protons, particularly those in ortho and meta positions relative to the chlorine atom [44] [46].
Carbon-13 nuclear magnetic resonance spectroscopy would show signals for the aromatic carbons in the range of 110-160 parts per million, with the carbon atom directly attached to the chlorine substituent appearing at a more downfield position due to the deshielding effect of the halogen [45] [47]. The furan oxygen would also influence the chemical shifts of adjacent carbon atoms, contributing to the characteristic spectroscopic fingerprint of the dibenzofuran system [46] [47].